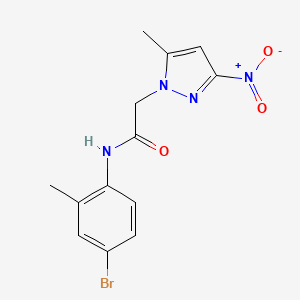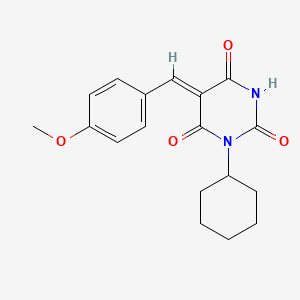![molecular formula C11H13N3S B6101315 N-cyclopropyl-6-ethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B6101315.png)
N-cyclopropyl-6-ethylthieno[2,3-d]pyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopropyl-6-ethylthieno[2,3-d]pyrimidin-4-amine (CETP) is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. CETP belongs to the class of thieno[2,3-d]pyrimidine derivatives, which have been extensively studied for their biological activities.
Wirkmechanismus
The mechanism of action of N-cyclopropyl-6-ethylthieno[2,3-d]pyrimidin-4-amine is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell proliferation. This compound also inhibits the activity of NF-κB, a transcription factor that regulates the expression of various genes involved in inflammation and cell survival. Additionally, this compound has been found to modulate the activity of various kinases and phosphatases, which play important roles in cell signaling and metabolism.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects, depending on the dose and duration of treatment. In vitro studies have shown that this compound can induce apoptosis and inhibit cell proliferation in cancer cells. This compound also reduces the production of pro-inflammatory cytokines and chemokines in immune cells, thus reducing inflammation. In vivo studies have shown that this compound can regulate lipid metabolism and reduce the risk of atherosclerosis in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
N-cyclopropyl-6-ethylthieno[2,3-d]pyrimidin-4-amine has several advantages for lab experiments, including its high potency and selectivity, as well as its ability to modulate multiple signaling pathways. However, this compound also has some limitations, such as its poor solubility in aqueous solutions and its potential toxicity at high doses. Therefore, careful dose-response studies and toxicity evaluations are necessary to ensure the safety and efficacy of this compound in lab experiments.
Zukünftige Richtungen
There are several future directions for N-cyclopropyl-6-ethylthieno[2,3-d]pyrimidin-4-amine research, including the development of more potent and selective analogs, the identification of new therapeutic targets, and the evaluation of this compound in clinical trials. Additionally, the use of this compound in combination with other drugs or therapies may enhance its efficacy and reduce potential side effects. Finally, the development of novel drug delivery systems may improve the bioavailability and pharmacokinetics of this compound, thus increasing its therapeutic potential.
Synthesemethoden
The synthesis of N-cyclopropyl-6-ethylthieno[2,3-d]pyrimidin-4-amine involves the condensation of 6-ethylthieno[2,3-d]pyrimidin-4-amine with cyclopropylcarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a solvent such as dichloromethane or chloroform, and the product is isolated by filtration and purification. The yield of this compound is typically around 70-80%, and the compound can be characterized by various techniques such as NMR spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
N-cyclopropyl-6-ethylthieno[2,3-d]pyrimidin-4-amine has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and cardiovascular diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In inflammation research, this compound has been found to reduce the production of pro-inflammatory cytokines and chemokines, thus reducing inflammation. In cardiovascular research, this compound has been studied for its potential role in regulating lipid metabolism and reducing the risk of atherosclerosis.
Eigenschaften
IUPAC Name |
N-cyclopropyl-6-ethylthieno[2,3-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3S/c1-2-8-5-9-10(14-7-3-4-7)12-6-13-11(9)15-8/h5-7H,2-4H2,1H3,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPKCOAPEZNTVSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(N=CN=C2S1)NC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-(3'-fluoro-3-biphenylyl)-4-piperidinecarboxamide](/img/structure/B6101237.png)


![N-[(1-cyclopentyl-4-piperidinyl)methyl]-4,4,4-trifluoro-N-(tetrahydro-2-furanylmethyl)butanamide](/img/structure/B6101267.png)

![3-({2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}amino)-2-butyrylcyclohex-2-en-1-one](/img/structure/B6101275.png)

![3-{[(3-chlorophenyl)amino]carbonyl}-1,2,2-trimethylcyclopentanecarboxylic acid](/img/structure/B6101286.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]-3-piperidinamine](/img/structure/B6101293.png)
![4-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-imidazol-2-yl]-1-(2-methoxyethyl)-2-pyrrolidinone](/img/structure/B6101306.png)
![5-(2-chlorophenyl)-2-(1-pyrrolidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6101317.png)
![7-(3-phenylpropyl)-2-(3-pyridinylacetyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6101320.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]propanamide](/img/structure/B6101321.png)
![(4-chlorophenyl)(1-{[5-(3-hydroxy-3-methyl-1-butyn-1-yl)-2-thienyl]methyl}-3-piperidinyl)methanone](/img/structure/B6101323.png)